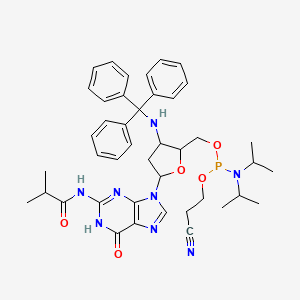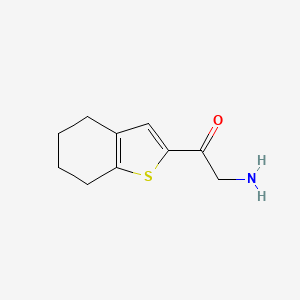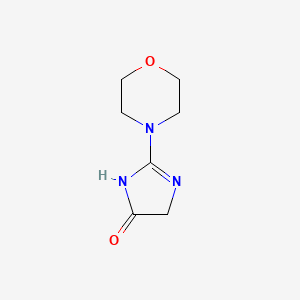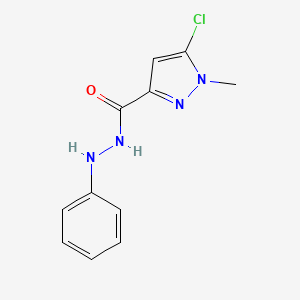
5-Bromo-4-methoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxynicotinic acid is an organic compound with the chemical formula C7H6BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used as a reagent in organic synthesis and plays a significant role in the preparation of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Bromo-4-methoxynicotinic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxynicotinic acid using bromine or a brominating agent under controlled conditions. Another method includes the Suzuki-Miyaura coupling reaction, where 4-methoxynicotinic acid is coupled with a brominated reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted nicotinic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methoxynicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 5-Bromo-4-methylpyridine-3-carboxylic acid
- 4-Methoxynicotinic acid
- 5-Bromo-2-methoxynicotinic acid
Comparison: Compared to these similar compounds, 5-Bromo-4-methoxynicotinic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in targeted research applications .
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
5-bromo-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-9-3-5(6)8/h2-3H,1H3,(H,10,11) |
Clave InChI |
KRSNDPDZDPVVAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)



![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)



![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
